![molecular formula C10H8BrF3 B12955050 1-[4-(Trifluoromethyl)phenyl]-3-bromo-1-propene](/img/structure/B12955050.png)
1-[4-(Trifluoromethyl)phenyl]-3-bromo-1-propene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Trifluoromethyl)phenyl]-3-bromo-1-propene is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a bromo-propene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Trifluoromethyl)phenyl]-3-bromo-1-propene typically involves the following steps:
Friedel-Crafts Acylation: This step introduces the trifluoromethyl group onto the phenyl ring.
Coupling Reactions: The final step involves coupling the brominated propene with the trifluoromethylated phenyl ring under specific conditions, often using catalysts and controlled temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[4-(Trifluoromethyl)phenyl]-3-bromo-1-propene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding epoxides or reduction to form alkanes.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce epoxides.
Applications De Recherche Scientifique
1-[4-(Trifluoromethyl)phenyl]-3-bromo-1-propene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of biologically active molecules for research purposes.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[4-(Trifluoromethyl)phenyl]-3-bromo-1-propene involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
- 1-[4-(Trifluoromethyl)phenyl]ethanol
- 4-(Trifluoromethyl)phenylhydrazine
- 4-(Trifluoromethyl)benzylamine
Comparison: 1-[4-(Trifluoromethyl)phenyl]-3-bromo-1-propene is unique due to the presence of both a trifluoromethyl group and a bromo-propene moiety.
Propriétés
Formule moléculaire |
C10H8BrF3 |
|---|---|
Poids moléculaire |
265.07 g/mol |
Nom IUPAC |
1-[(E)-3-bromoprop-1-enyl]-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H8BrF3/c11-7-1-2-8-3-5-9(6-4-8)10(12,13)14/h1-6H,7H2/b2-1+ |
Clé InChI |
LHIFQXYIYKYZAM-OWOJBTEDSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/CBr)C(F)(F)F |
SMILES canonique |
C1=CC(=CC=C1C=CCBr)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




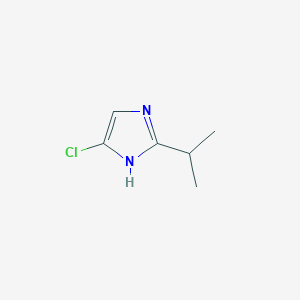
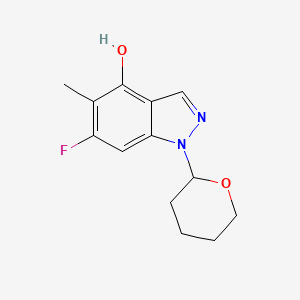

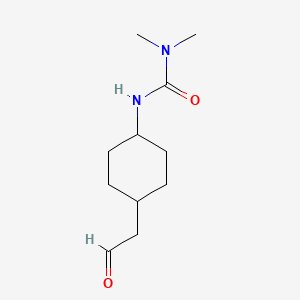
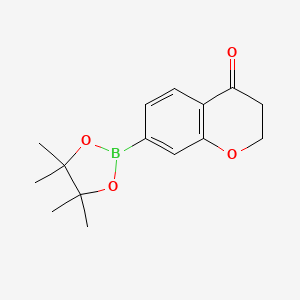
![(2R,3R,4S,5R)-2-[12-(1-benzofuran-2-yl)-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12955011.png)
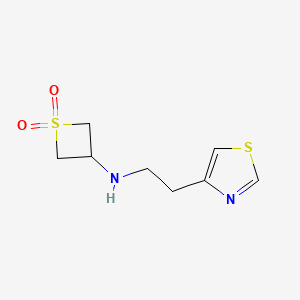


![2-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12955034.png)
![(2,2-Dioxido-1,3-dihydrobenzo[c]thiophen-5-yl)boronic acid](/img/structure/B12955037.png)

